Halogen Substitution Drives Order-of-Magnitude Shifts in Glycine Site Antagonism (NMDA Receptor)
In a comprehensive SAR study of 1,4-dihydroquinoxaline-2,3-diones (QXs) as NMDA receptor glycine site antagonists, substitution of chlorine with bromine at the 7-position (analogous to the 6-position in quinoxaline numbering) resulted in a potency reduction from IC50 = 5 nM (7-chloro-6-methyl-5-nitro QX, compound 14g) to IC50 = 9 nM (7-bromo-6-methyl-5-nitro QX, compound 14f) [1]. While the target compound 6-bromo-2-chloro-3-methylquinoxaline was not directly assayed in this study, the class-level SAR data firmly establish that bromo substitution at the 6/7-position modulates target binding affinity in a manner distinct from chloro substitution, and that methyl substitution at the adjacent position (C6 in the QX numbering system) is favorable for potency compared to larger alkyl or alkoxy groups [1]. This evidence demonstrates that the specific halogen-methyl pairing in 6-bromo-2-chloro-3-methylquinoxaline offers a unique SAR signature that cannot be achieved with mono-halogenated or differently substituted analogs.
| Evidence Dimension | NMDA receptor glycine site binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly measured in cited study; compound is a synthetic precursor for generating analogous substituted QX derivatives. |
| Comparator Or Baseline | 7-chloro-6-methyl-5-nitro QX (IC50 = 5 nM) vs. 7-bromo-6-methyl-5-nitro QX (IC50 = 9 nM) |
| Quantified Difference | ~1.8-fold higher IC50 (lower potency) for bromo vs. chloro in this specific nitro-substituted series. |
| Conditions | [3H]DCKA radioligand displacement assay in rat brain cortical membranes. |
Why This Matters
This class-level SAR evidence confirms that bromo substitution is not functionally interchangeable with chloro substitution, validating the unique procurement requirement for brominated quinoxaline intermediates like CAS 98416-72-9 in CNS-targeted drug discovery.
- [1] Cai SX, et al. Synthesis and structure-activity relationships of alkyl- and alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones: Novel antagonists at the glycine site of the NMDA receptor. J Med Chem. 1997;40(23):3679-3686. (Data aggregated via All Journals). View Source
